

# A Comparative Analysis of the Bioavailability of Various Creatine Salts

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## Compound of Interest

Compound Name: *Dicreatine citrate*

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## Introduction

Creatine stands as one of the most researched and widely utilized dietary supplements for enhancing anaerobic exercise capacity, strength, and muscle mass.<sup>[1]</sup> The benchmark for creatine supplementation has long been creatine monohydrate, lauded for its extensive scientific backing and high bioavailability.<sup>[2]</sup> However, the market has seen the emergence of various creatine salts, each purported to offer advantages over the monohydrate form, such as enhanced solubility, stability, and ultimately, superior bioavailability. This guide provides an objective comparison of the bioavailability of several common creatine salts, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

## Quantitative Bioavailability Data

The following tables summarize key pharmacokinetic and muscle accumulation data from comparative studies on different creatine salts.

Table 1: Pharmacokinetic Parameters of Creatine Salts in Plasma

Creatine Salt	Dose	Peak Plasma Concentration (Cmax)	Time to Peak (Tmax) (hours)	Area Under the Curve (AUC)	Study
Creatine Monohydrate	71 mg/kg	102.1 ± 11.2 mg/L	1.9 ± 0.88	-	Persky et al. (2003)[3]
Creatine Monohydrate	4.4 g	0.82 ± 0.16 mM	1.5 ± 0.6	2.50 ± 0.44 mM·h	Jäger et al. (2007)
Creatine Citrate	4.4 g (isomolar)	0.83 ± 0.16 mM	1.3 ± 0.5	2.45 ± 0.49 mM·h	Jäger et al. (2007)
Creatine Pyruvate	4.4 g (isomolar)	0.96 ± 0.19 mM	1.4 ± 0.5	2.85 ± 0.53 mM·h	Jäger et al. (2007)
Creatine Ethyl Ester	~20 g/day	Significantly lower than Monohydrate	-	-	Spillane et al. (2009)
Buffered Creatine (Kre-Alkalyn®)	1.5 g/day	Not Reported	Not Reported	Not Reported	Jagim et al. (2012)
Creatine Hydrochloride	-	Claims of higher bioavailability not consistently supported by direct comparative human pharmacokinetic studies. [2][4]	-	A simulation study predicted a higher AUC compared to monohydrate. [5]	Alraddadi et al. (simulation) [5]
Creatine Nitrate	3 g/day	Some studies suggest	-	-	-

faster  
absorption  
and higher  
peak serum  
levels in the  
short term.[6]

\*Significantly higher than Creatine Monohydrate and Creatine Citrate ( $p < 0.05$ )

Table 2: Muscle Creatine and Serum Creatinine Levels

Creatine Salt	Dosing Protocol	Change in Muscle Creatine Content	Serum Creatinine Levels	Study
Creatine Monohydrate	20g/day for 5 days, then 5g/day for 42 days	Significantly increased	Normal physiological increase	Spillane et al. (2009)
Creatine Ethyl Ester	20g/day for 5 days, then 5g/day for 42 days	Significantly increased (but less than monohydrate)	Significantly higher than monohydrate and placebo groups	Spillane et al. (2009)
Creatine Monohydrate	20g/day for 7 days, then 5g/day for 21 days	$11.2 \pm 4.3$ mmol/kg DW	Normal physiological increase	Jagim et al. (2012)
Buffered Creatine (Kre-Alkalyn®)	1.5 g/day for 28 days	$-1.1 \pm 4.3$ mmol/kg DW (no significant change)	Normal physiological increase	Jagim et al. (2012)

## Experimental Protocols

## **Protocol 1: Comparative Pharmacokinetics of Creatine Monohydrate, Citrate, and Pyruvate (Adapted from Jäger et al., 2007)**

- **Study Design:** A balanced cross-over design was employed.
- **Participants:** Six healthy subjects (three female and three male).
- **Supplementation:** Each participant ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate (CrM), tri-creatine citrate (CrC), or creatine pyruvate (CrPyr).
- **Blood Sampling:** Plasma concentrations of creatine were determined over an eight-hour period following ingestion.
- **Analysis:** Plasma concentration curves were subjected to pharmacokinetic analysis to determine Cmax, Tmax, and AUC. Data were analyzed by repeated measures ANOVA.

## **Protocol 2: Efficacy of Creatine Ethyl Ester vs. Creatine Monohydrate (Adapted from Spillane et al., 2009)**

- **Study Design:** A double-blind, placebo-controlled trial.
- **Participants:** Thirty non-resistance-trained males were randomly assigned to one of three groups: Creatine Monohydrate (CRT), Creatine Ethyl Ester (CEE), or a maltodextrose placebo (PLA).
- **Supplementation:** A loading phase of 0.30 g/kg of fat-free body mass (approximately 20 g/day ) for five days, followed by a maintenance phase of 0.075 g/kg of fat-free mass (approximately 5 g/day ) for 42 days.
- **Measurements:** Serum creatine and creatinine levels were assessed at baseline and on days 6, 27, and 48. Muscle biopsies were taken to determine total muscle creatine content.
- **Analysis:** Statistical analysis was performed to compare changes in serum and muscle creatine levels between the groups.

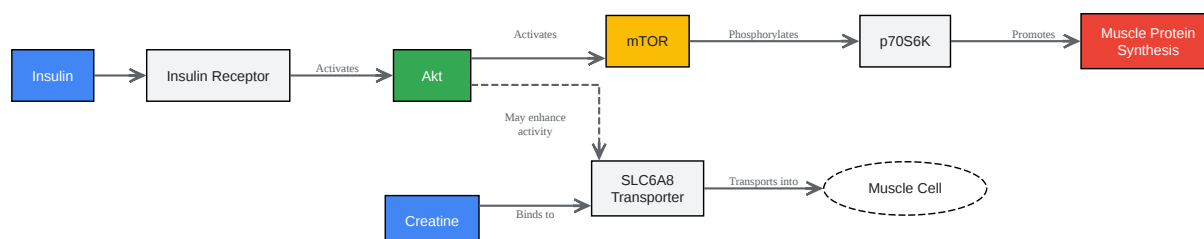
## Protocol 3: Efficacy of Buffered Creatine vs. Creatine Monohydrate (Adapted from Jagim et al., 2012)

- Study Design: A double-blind, randomized, placebo-controlled trial.
- Participants: Resistance-trained males.
- Supplementation: Participants were assigned to one of four groups: 1) Placebo, 2) Creatine Monohydrate (20g/day for 7 days, then 5g/day for 21 days), 3) Buffered Creatine (manufacturer's recommended dose of 1.5g/day for 28 days), or 4) Buffered Creatine with a loading phase equivalent to the monohydrate group.
- Measurements: Muscle biopsies were taken to assess muscle creatine content. Blood samples were collected to monitor serum creatinine and other safety markers.
- Analysis: Changes in muscle creatine content and other performance measures were compared between the groups.

## Signaling Pathways and Experimental Workflows

### Creatine Uptake and Anabolic Signaling

The uptake of creatine into muscle cells is a regulated process primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[7] This process can be influenced by various signaling pathways, notably those involving insulin and the Akt/mTOR cascade, which also play a crucial role in muscle protein synthesis and hypertrophy.[8][9]

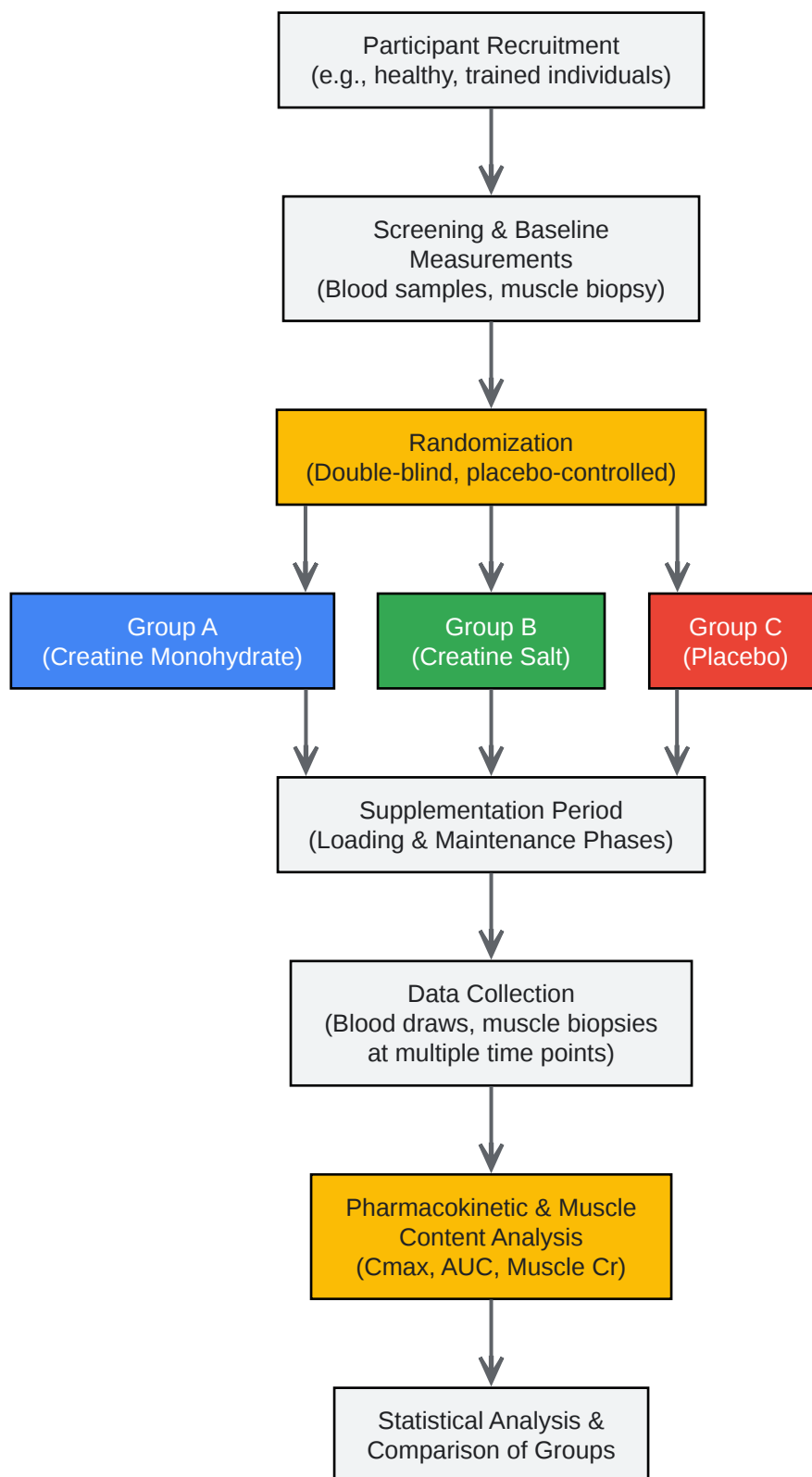


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Caption: Simplified signaling pathway of creatine uptake and its interaction with anabolic pathways.

## Experimental Workflow for a Creatine Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial designed to compare the bioavailability of different creatine formulations.



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Caption: A generalized experimental workflow for a creatine bioavailability clinical trial.

## Conclusion

Based on the available scientific evidence, creatine monohydrate remains the gold standard for creatine supplementation due to its well-established high bioavailability and extensive body of research demonstrating its efficacy and safety. While alternative creatine salts have been developed with claims of superior properties, these assertions are not consistently supported by robust clinical data in humans.

- **Creatine Citrate and Pyruvate:** May offer slightly altered absorption kinetics, with creatine pyruvate showing a higher peak plasma concentration and AUC in one study, though the clinical significance of this is likely minimal given the near-complete absorption of creatine monohydrate.
- **Creatine Ethyl Ester:** Has been shown to be unstable in the gastrointestinal tract, leading to its degradation into creatinine and resulting in lower bioavailability compared to creatine monohydrate.
- **Buffered Creatine (Kre-Alkalyn®):** Studies have not demonstrated superior efficacy in increasing muscle creatine content or improving performance compared to creatine monohydrate at equivalent doses.
- **Creatine Hydrochloride and Creatine Nitrate:** While purported to have higher solubility, which may be advantageous for formulation, there is a lack of conclusive evidence from direct, comparative human pharmacokinetic studies to support claims of superior bioavailability over creatine monohydrate.

For researchers and drug development professionals, creatine monohydrate serves as the most reliable and well-characterized form of creatine for clinical and experimental use. Further well-controlled, independent clinical trials are necessary to substantiate the claims of enhanced bioavailability and efficacy for newer creatine salts.

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